Lazabemide Hydrochloride

MAO-B selectivity isoform specificity enzyme inhibition

This reversible MAO-B inhibitor enables precise temporal control without covalent enzyme binding, unlike selegiline or rasagiline, permitting washout and dose-response experiments not feasible with irreversible inhibitors. Its exceptional ~6,944-fold selectivity over MAO-A ensures unambiguous isoform-specific interrogation across a broad concentration range. Devoid of amphetamine-like metabolites, it eliminates confounding sympathomimetic effects in neurochemical and behavioral readouts, making it the definitive reference compound for Parkinson's disease research, PET imaging validation, and novel MAO-B inhibitor benchmarking.

Molecular Formula C8H11Cl2N3O
Molecular Weight 236.10 g/mol
CAS No. 103878-83-7
Cat. No. B022583
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLazabemide Hydrochloride
CAS103878-83-7
SynonymsN-(2-aminoethyl)-5-chloropicolinamide hydrochloride
Molecular FormulaC8H11Cl2N3O
Molecular Weight236.10 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1Cl)C(=O)NCCN.Cl
InChIInChI=1S/C8H10ClN3O.ClH/c9-6-1-2-7(12-5-6)8(13)11-4-3-10;/h1-2,5H,3-4,10H2,(H,11,13);1H
InChIKeyJMFKTFLARGGXCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lazabemide Hydrochloride (CAS 103878-83-7): Chemical and Pharmacological Baseline for Research Procurement


Lazabemide hydrochloride (CAS 103878-83-7) is a reversible, short-acting, and highly selective inhibitor of monoamine oxidase B (MAO-B), originally developed as an antiparkinsonian agent [1]. Unlike the irreversible MAO-B inhibitors selegiline and rasagiline, lazabemide does not form a covalent bond with the enzyme's flavin adenine dinucleotide (FAD) cofactor, allowing for rapid dissociation and full restoration of enzyme activity upon washout [2]. The compound was investigated in Phase III clinical trials for both Parkinson's disease and Alzheimer's disease but was ultimately not marketed [3].

Lazabemide Hydrochloride: Why MAO-B Inhibitor Class Substitution Is Scientifically Unjustified


MAO-B inhibitors exhibit profound differences in reversibility, selectivity windows, metabolic fate, and off-target pharmacology that preclude interchangeable use in research or clinical contexts [1]. Irreversible inhibitors like selegiline and rasagiline covalently inactivate the enzyme, requiring de novo protein synthesis for recovery and producing dose-dependent loss of selectivity [2]. In contrast, lazabemide's reversible binding enables precise temporal control of MAO-B inhibition without the amphetamine-like metabolites generated by selegiline, which confound neurochemical and behavioral readouts [3]. These mechanistic and pharmacokinetic distinctions render class-level extrapolation invalid for experimental design, compound selection, or procurement decisions.

Lazabemide Hydrochloride Quantitative Differentiation: Comparator-Backed Evidence for Procurement and Experimental Design


Superior MAO-B vs. MAO-A Selectivity Ratio Compared to Selegiline, Rasagiline, and Safinamide

Lazabemide demonstrates a substantially larger selectivity window for MAO-B over MAO-A compared to both irreversible (selegiline, rasagiline) and reversible (safinamide) class members. In enzymatic assays using human brain tissue, lazabemide exhibited an IC50 of 18 nM against MAO-B and 125,000 nM against MAO-A, yielding a selectivity ratio of approximately 6,944-fold [1]. This surpasses the selectivity ratios reported for selegiline (approximately 1,000-fold in human platelets; IC50 MAO-B ~8 nM vs. MAO-A >8,000 nM) and rasagiline (IC50 MAO-B 4.43 nM vs. MAO-A 412 nM, ratio ~93-fold) under comparable assay conditions [2][3]. Safinamide, another reversible MAO-B inhibitor, exhibits a selectivity ratio of approximately 5,918-fold (IC50 MAO-B 98 nM vs. MAO-A >580,000 nM), placing lazabemide at the higher end of selectivity among reversible inhibitors [4]. The exceptional selectivity of lazabemide minimizes off-target MAO-A inhibition that could alter serotonin and norepinephrine metabolism, a critical consideration for experiments requiring isoform-specific interrogation.

MAO-B selectivity isoform specificity enzyme inhibition

Reversible vs. Irreversible MAO-B Inhibition: Kinetic and Recovery Time Differentiation

Lazabemide is a fully reversible, competitive MAO-B inhibitor with a short duration of action, whereas selegiline and rasagiline are irreversible, mechanism-based inactivators that form covalent adducts with the FAD cofactor [1]. In human volunteers, lazabemide produced complete but rapidly reversible inhibition of platelet MAO-B, with full enzyme activity restored within 24–48 hours after discontinuation [2]. In contrast, selegiline's irreversible inhibition necessitates de novo enzyme synthesis for recovery, requiring approximately 2 weeks for MAO-B activity to return to baseline [3]. The reversible nature of lazabemide also permits precise dose titration and washout in experimental protocols, avoiding the cumulative inhibition and prolonged pharmacodynamic effects characteristic of irreversible inhibitors. Computational binding free energy calculations (MM-GBSA) further support this mechanistic distinction: lazabemide exhibits a ΔGbind of −33.19 kcal/mol for MAO-B, compared to −38.23 kcal/mol for selegiline and −38.60 kcal/mol for rasagiline, indicating a less energetically favorable and more readily reversible interaction [4].

reversible inhibition enzyme recovery washout kinetics

Absence of Amphetamine Metabolites: Distinct Metabolic Profile vs. Selegiline

Lazabemide is not metabolized to amphetamine or methamphetamine derivatives, a critical differentiator from selegiline, which undergoes hepatic metabolism to L-methamphetamine and L-amphetamine [1]. These selegiline metabolites possess indirect sympathomimetic activity and can confound behavioral and neurochemical studies by releasing dopamine and norepinephrine independently of MAO-B inhibition [2]. In synaptosomal release assays, lazabemide (500 μM) did not induce dopamine release and caused only modest serotonin release, whereas selegiline and its metabolites produce significant monoamine efflux . Specifically, lazabemide's IC50 values for inhibiting monoamine uptake are 86 μM (norepinephrine), 123 μM (serotonin), and >500 μM (dopamine), confirming minimal interference with neurotransmitter transporters at pharmacologically relevant MAO-B inhibitory concentrations (IC50 ~0.03 μM) . In contrast, selegiline's amphetamine metabolites actively promote dopamine release, complicating the attribution of observed effects solely to MAO-B inhibition.

drug metabolism amphetamine metabolites off-target effects

Clinical Efficacy: 51% Reduction in Levodopa Requirement vs. Placebo, Comparable to Selegiline

In a 1-year, randomized, double-blind, placebo-controlled trial involving 321 patients with early untreated Parkinson's disease, lazabemide treatment (25–200 mg/day) reduced the risk of reaching the primary endpoint—onset of disability sufficient to require levodopa therapy—by 51% compared to placebo (hazard ratio 0.49) [1]. This effect magnitude and pattern were noted to be similar to those observed after 1 year of deprenyl (selegiline) treatment in the DATATOP clinical trial [2]. Importantly, lazabemide was well tolerated across all dosages, with adverse event frequencies not differing from placebo [1]. A systematic review and meta-analysis of 17 trials (13 selegiline, 3 lazabemide, 1 rasagiline) confirmed that MAO-B inhibitors as a class reduce motor fluctuations, disability, and the need for levodopa in early Parkinson's disease, with no significant difference in mortality between MAO-B inhibitors and controls (odds ratio 1.1, 95% CI 0.9–1.3) [3]. While not a direct head-to-head comparison, the cross-trial consistency in levodopa-sparing effect between lazabemide and selegiline establishes lazabemide as a pharmacologically comparable alternative with the distinct advantages of reversibility and lack of amphetamine metabolites.

Parkinson's disease levodopa-sparing disease modification

In Vivo Brain Target Engagement: PET Imaging Confirms Dose-Dependent MAO-B Occupancy

Positron emission tomography (PET) studies using the radioligand [11C]L-deprenyl-D2 have been employed to determine the minimum effective dose of lazabemide for MAO-B inhibition in the human brain [1]. These imaging studies demonstrated that lazabemide achieves dose-dependent occupancy of brain MAO-B, with near-complete enzyme inhibition at clinically relevant doses, confirming its ability to cross the blood-brain barrier and engage the target in vivo [2]. In contrast, while selegiline and rasagiline also exhibit brain penetration, their irreversible binding precludes real-time assessment of enzyme recovery and requires longer washout periods for imaging studies. Additionally, lazabemide's reversible binding allows for PET studies that can track both enzyme inhibition and recovery dynamics within a single imaging session, a feature not feasible with irreversible inhibitors [3]. The rapid brain uptake and specific regional distribution (highest in striatum and thalamus) further support lazabemide's utility as a tool compound for investigating MAO-B function in CNS disorders [4].

PET imaging target engagement brain penetration

Lazabemide Hydrochloride: Optimal Research and Procurement Applications Based on Quantitative Evidence


Parkinson's Disease Neuroprotection and Disease Modification Studies

Lazabemide's demonstrated 51% reduction in levodopa requirement in early Parkinson's disease patients [1], combined with its reversible MAO-B inhibition and lack of amphetamine metabolites, makes it an ideal tool for investigating neuroprotective strategies in preclinical models. Researchers can administer lazabemide to achieve titratable MAO-B inhibition without the confounding sympathomimetic effects of selegiline metabolites, enabling cleaner assessment of dopamine preservation and mitochondrial function [2].

MAO-B Target Engagement and Brain Imaging Studies

PET imaging validation of brain MAO-B occupancy [3] positions lazabemide as a reference compound for neuroimaging studies examining enzyme distribution, turnover, and inhibition dynamics. Its reversible binding permits washout experiments and within-subject dose-response assessments that are not feasible with irreversible inhibitors, facilitating more nuanced investigation of MAO-B's role in CNS disorders including Alzheimer's disease and depression [4].

Mechanistic Studies Requiring Isoform-Specific MAO-B Inhibition

The exceptionally high selectivity ratio for MAO-B over MAO-A (approximately 6,944-fold) [5] makes lazabemide the reagent of choice for experiments demanding unambiguous isoform-specific interrogation. Unlike selegiline or rasagiline, which exhibit dose-dependent loss of selectivity and off-target MAO-A inhibition at higher concentrations, lazabemide maintains stringent MAO-B specificity across a broad concentration range, reducing the risk of altered serotonin and norepinephrine metabolism that could confound neurochemical analyses [6].

Comparative Pharmacology and Drug Discovery Benchmarking

As a well-characterized reversible MAO-B inhibitor with extensive preclinical and clinical data, lazabemide serves as an essential positive control and benchmarking compound for novel MAO-B inhibitor development. Its defined binding mode, computational binding energy parameters (ΔGbind = −33.19 kcal/mol) [7], and clean metabolic profile provide a rigorous comparator for evaluating new chemical entities in enzyme inhibition assays, cellular models, and in vivo target engagement studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lazabemide Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.